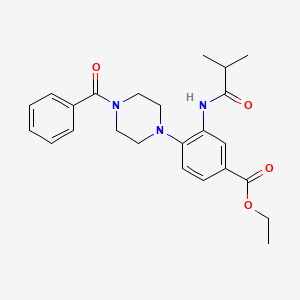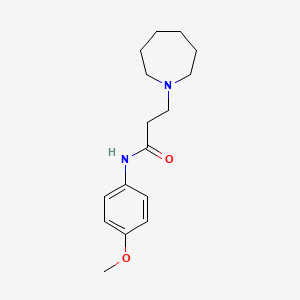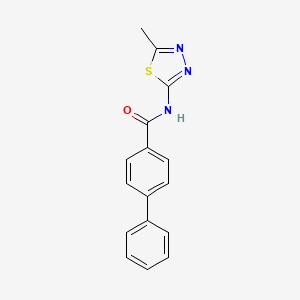
ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate, also known as EBI-005, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which plays a key role in the regulation of inflammatory responses in the skin.
Wirkmechanismus
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate selectively inhibits the PDE4 enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in skin cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that suppress the production of pro-inflammatory cytokines and chemokines in skin cells. This leads to a reduction in skin inflammation and clinical symptoms in psoriasis and atopic dermatitis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in skin cells and animal models of psoriasis and atopic dermatitis. In addition to its effects on cytokine production, this compound also inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes in skin cells. This compound has also been shown to reduce the infiltration of inflammatory cells such as T cells, neutrophils, and dendritic cells into the skin in animal models of psoriasis and atopic dermatitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate for lab experiments is its selectivity for the PDE4 enzyme, which minimizes off-target effects and reduces the risk of toxicity. This compound is also highly potent, with an IC50 value in the low nanomolar range, which allows for effective inhibition of PDE4 at relatively low concentrations. However, one limitation of this compound is its relatively short half-life in vivo, which may require frequent dosing and limit its clinical efficacy.
Zukünftige Richtungen
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has shown promising results in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. However, there are still several areas of research that need to be explored to fully understand the potential of this drug. Some possible future directions for research on this compound include:
- Investigation of the long-term safety and efficacy of this compound in clinical trials
- Development of more potent and selective PDE4 inhibitors based on the structure of this compound
- Exploration of the potential of this compound for the treatment of other inflammatory skin diseases such as acne and rosacea
- Investigation of the mechanisms underlying the anti-inflammatory effects of this compound in skin cells and animal models
- Identification of biomarkers that can predict response to this compound treatment in patients with psoriasis and atopic dermatitis
Synthesemethoden
The synthesis of ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 4-(4-benzoyl-1-piperazinyl)benzoic acid, which is prepared by reacting 4-aminobenzoic acid with benzoyl chloride and piperazine in the presence of a base. The final product, this compound, is obtained by coupling this intermediate with ethyl 3-(isobutyrylamino)benzoate using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-(isobutyrylamino)benzoate has been extensively studied in preclinical and clinical trials for the treatment of psoriasis and atopic dermatitis. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 in human skin cells, which are key drivers of the inflammatory response in these diseases. In vivo studies in animal models of psoriasis and atopic dermatitis have demonstrated that this compound reduces skin inflammation and improves clinical symptoms such as erythema, scaling, and itching.
Eigenschaften
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-31-24(30)19-10-11-21(20(16-19)25-22(28)17(2)3)26-12-14-27(15-13-26)23(29)18-8-6-5-7-9-18/h5-11,16-17H,4,12-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYSJXNNJJREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)

![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)